molecular formula C14H11ClF3N3O3 B4473195 Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate

Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate

Cat. No.: B4473195
M. Wt: 361.70 g/mol
InChI Key: GVYZWFXVYYLVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate typically involves multi-step organic reactionsThe final step involves the esterification of the benzoic acid derivative to form the methyl ester .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to introduce the various substituents on the pyrazole ring . These methods are favored for their mild reaction conditions and high functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity for certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate is unique due to its combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, while the pyrazole ring provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

methyl 4-[[4-chloro-1-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O3/c1-21-11(14(16,17)18)9(15)10(20-21)12(22)19-8-5-3-7(4-6-8)13(23)24-2/h3-6H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYZWFXVYYLVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.